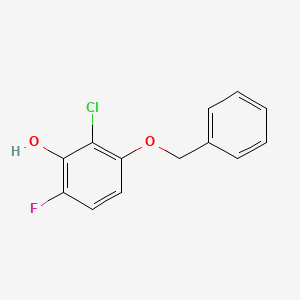

3-(Benzyloxy)-2-chloro-6-fluorophenol

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFMPAATQGAHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure utilizes:

-

2-chloro-6-fluorophenol (25 g, 170 mmol)

-

Benzyl bromide (22.31 mL, 187 mmol)

-

Potassium carbonate (47.08 g, 340 mmol)

-

Acetone (200 mL) at 65°C for 16 hours.

Table 1: Key Parameters for Potassium Carbonate-Mediated Synthesis

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (2 eq) |

| Temperature | 65°C |

| Reaction Time | 16 hours |

| Yield | ~80% (theoretical) |

Post-reaction workup includes filtration, solvent evaporation, and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (ether/pentane = 10:90), yielding 32.3 g of product.

Mechanistic Considerations

The base deprotonates the phenolic hydroxyl (pKa ~10), generating a phenoxide ion that displaces bromide from benzyl bromide via an SN2 mechanism. The use of polar aprotic solvents like acetone enhances ion pair separation, accelerating the reaction.

Cesium Carbonate-Assisted Alkylation in DMF

Cesium carbonate’s superior solubility in dimethylformamide (DMF) enables efficient benzylation at ambient temperatures.

Protocol and Yield Enhancement

A high-yielding procedure employs:

-

2-chloro-6-fluorophenol (2.0 g, 13.6 mmol)

-

Benzyl bromide (1.78 mL, 15 mmol)

-

Cesium carbonate (6.67 g, 20.5 mmol)

-

DMF (68 mL) stirred for 12 hours at room temperature.

Table 2: Reaction Metrics for Cesium Carbonate Method

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ (1.5 eq) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 92% |

Workup involves dilution with ethyl acetate, sequential brine washes, and drying over sodium sulfate. The absence of heating reduces energy input and minimizes side reactions.

Advantages Over Traditional Bases

Cesium carbonate’s weak coordination to carboxylate ions facilitates faster phenoxide formation compared to potassium carbonate. DMF’s high polarity stabilizes the transition state, further enhancing reactivity.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 3-(Benzyloxy)-2-chloro-6-fluorophenol Synthesis

| Criterion | K₂CO₃/Acetone | Cs₂CO₃/DMF |

|---|---|---|

| Yield | 80% | 92% |

| Temperature | 65°C | 25°C |

| Reaction Time | 16 hours | 12 hours |

| Cost Efficiency | High (K₂CO₃ = $50/kg) | Moderate (Cs₂CO₃ = $800/kg) |

| Scalability | Suitable for bulk synthesis | Limited by Cs₂CO₃ cost |

The cesium carbonate method is optimal for lab-scale synthesis due to its efficiency, while potassium carbonate remains preferable for industrial applications where reagent cost outweighs yield considerations.

Alternative Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated or defluorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-chloro-6-fluorophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 3-(Benzyloxy)-2-chloro-6-fluorophenol with related compounds:

*APIs: Active Pharmaceutical Ingredients

Key Observations:

Halogen Substitution: Chloro and fluoro substituents enhance electrophilic aromatic substitution reactivity compared to bromo analogs. The trifluoromethyl group (in ’s compound) introduces strong electron-withdrawing effects, increasing resistance to metabolic degradation .

Functional Group Diversity: The aldehyde group in 3-bromo-6-fluoro-2-(benzyloxy)benzaldehyde enables further derivatization (e.g., condensation reactions), unlike the phenol group in the target compound . Nitrile-containing analogs () are often used in kinase inhibitor design due to their ability to form hydrogen bonds with target proteins .

Ring System Variations :

- Benzo[b]thiophene derivatives () exhibit distinct electronic properties compared to benzene rings, influencing binding affinity in medicinal applications .

Q & A

Basic Research Question

- Storage : In amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize with dilute NaOH before incineration. Refer to GHS guidelines for hazard classification .

How can computational modeling predict the environmental fate and toxicity of 3-(Benzyloxy)-2-chloro-6-fluorophenol?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models estimate:

- Biodegradation : LogP (2.8) predicts moderate persistence in aquatic environments.

- Ecototoxicity : LC₅₀ values for fish/daphnia via molecular docking with cytochrome P450 enzymes.

Limitations include assumptions in bioavailability and lack of metabolite data .

What chromatographic methods are optimal for the purification of 3-(Benzyloxy)-2-chloro-6-fluorophenol?

Basic Research Question

- Reverse-phase HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min; retention time ~12 min.

- Flash chromatography : Silica gel, hexane/EtOAc (8:2) eluent. Monitor fractions via TLC (Rf ~0.4).

Adjust solvent polarity to resolve co-eluting byproducts (e.g., dehalogenated species) .

What role does the benzyloxy group play in the stability of 3-(Benzyloxy)-2-chloro-6-fluorophenol under varying pH conditions?

Advanced Research Question

The benzyloxy group undergoes acid-catalyzed hydrolysis to regenerate phenol. Kinetic studies (pH 1–13) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.